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molecular formula C18H14N4S B8660091 3-(4-Aminophenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-59-7

3-(4-Aminophenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine

Cat. No. B8660091
M. Wt: 318.4 g/mol
InChI Key: QCYNJJGKJWPCOE-UHFFFAOYSA-N
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Patent
US07737160B2

Procedure details

A solution of Example 121A (0.11 g, 0.263 mmol) in TFA (3 mL) and dichloromethane (1 mL) was stirred at room temperature for 30 minutes and concentrated under a stream of nitrogen. The residue was triturated from ethyl acetate/hexanes to provide 108 mg of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 5.66 (s, 2H), 6.78 (d, J=8.14 Hz, 2H), 6.97 (s, 2H), 7.20 (d, J=8.48 Hz, 2H), 7.75 (s, 1H), 7.91 (d, J=6.44 Hz, 2H), 8.19 (s, 1H), 8.83 (d, J=6.44 Hz, 2H); MS (ESI(+)) m/e 319 (M+H)+.
Name
solution
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:16]=[CH:15][C:14]([NH:17]C(=O)OC(C)(C)C)=[CH:13][CH:12]=3)=[CH:9][S:10][C:6]=2[C:5]([C:25]2[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=2)=[CH:4][N:3]=1>C(O)(C(F)(F)F)=O.ClCCl>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[C:7]3[C:2]([NH2:1])=[N:3][CH:4]=[C:5]([C:25]4[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=4)[C:6]=3[S:10][CH:9]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
solution
Quantity
0.11 g
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(OC(C)(C)C)=O)C2=CC=NC=C2
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The residue was triturated from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CSC2=C1C(=NC=C2C2=CC=NC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: CALCULATEDPERCENTYIELD 129%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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